molecular formula C8H12Cl2Ni B1213788 Tetramethylcyclobutadiene nickel CAS No. 76404-16-5

Tetramethylcyclobutadiene nickel

Cat. No.: B1213788
CAS No.: 76404-16-5
M. Wt: 237.78 g/mol
InChI Key: BTQMCWRVAWJRCE-UHFFFAOYSA-L
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Description

Tetramethylcyclobutadiene nickel, also known as this compound dichloride, is an organonickel compound with the molecular formula C8H12Cl2Ni and a molecular weight of 237.78 g/mol . Its CAS Registry Number is 76404-16-5 . This complex is significant in research as a synthetic precursor and catalyst in various organometallic reactions and transformations, similar to other low-valent nickel complexes like Bis(cyclooctadiene)nickel(0) (Ni(COD)2) which are common sources of Ni(0) in chemical synthesis . As with many organonickel compounds, it is typically air-sensitive, requiring handling under inert atmospheres such as in a glovebox to prevent oxidation and decomposition . Researchers value this compound for exploring catalytic cycles and developing new synthetic methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76404-16-5

Molecular Formula

C8H12Cl2Ni

Molecular Weight

237.78 g/mol

IUPAC Name

nickel(2+);1,2,3,4-tetramethylcyclobuta-1,3-diene;dichloride

InChI

InChI=1S/C8H12.2ClH.Ni/c1-5-6(2)8(4)7(5)3;;;/h1-4H3;2*1H;/q;;;+2/p-2

InChI Key

BTQMCWRVAWJRCE-UHFFFAOYSA-L

SMILES

CC1=C(C(=C1C)C)C.[Cl-].[Cl-].[Ni+2]

Canonical SMILES

CC1=C(C(=C1C)C)C.[Cl-].[Cl-].[Ni+2]

Synonyms

tetramethylcyclobutadiene nickel
tetramethylcyclobutadiene nickel dichloride
TMCBN

Origin of Product

United States

Synthetic Methodologies for Tetramethylcyclobutadiene Nickel Complexes

Dehalogenation Reactions for Cyclobutadiene (B73232) Ligand Formation

Dehalogenation reactions represent a direct and effective method for generating the cyclobutadiene ring system from stable precursors. This approach typically involves the reductive removal of two halogen atoms from a 3,4-dihalocyclobutene molecule using a suitable nickel species, which serves as both the reducing agent and the metal center for complexation.

A foundational method for the synthesis of tetramethylcyclobutadiene nickel complexes involves the direct reaction of 3,4-dihalo-1,2,3,4-tetramethylcyclobutenes with nickel-containing reagents. The most common precursor is 3,4-dichloro-1,2,3,4-tetramethylcyclobutene (B73623). The reaction with a nickel source leads to the formation of the dimeric complex, [ (CH₃)₄C₄NiCl₂ ]₂, a stable, crystalline solid. mcmaster.ca In this complex, the nickel atoms are bridged by two chloride ligands, and each nickel is coordinated to a tetramethylcyclobutadiene ring. mcmaster.ca

The structure of this dimeric nickel complex has been confirmed by X-ray crystallography, showing that the methyl substituents on the cyclobutadiene ring are bent away from the nickel atom. mcmaster.ca This synthetic route is advantageous due to the relative accessibility of the dihalocyclobutene starting material.

Table 1: Synthesis of this compound Dimer via Dehalogenation

PrecursorNickel ReagentProductKey FeatureReference
3,4-dichloro-1,2,3,4-tetramethylcyclobuteneNickel(0) source[ (CH₃)₄C₄NiCl₂ ]₂Direct formation of the dimeric nickel chloride complex. mcmaster.ca

Nickel tetracarbonyl, Ni(CO)₄, a volatile liquid, serves as a highly effective zerovalent nickel precursor in these syntheses. wikipedia.orgchemeurope.com Its utility stems from the fact that the carbonyl ligands are readily displaced, allowing the Ni(0) center to react with the dihalocyclobutene. chemeurope.com The reaction of 3,4-dichloro-1,2,3,4-tetramethylcyclobutene with Ni(CO)₄ is a key method for preparing this compound complexes. researchgate.net

Another innovative route involves the reaction of an organoaluminum intermediate with nickel carbonyl. Specifically, the σ-complex formed from the cyclodimerization of 2-butyne (B1218202) with aluminum trichloride (B1173362) (AlCl₃), [(CH₃)₄C₄]·AlCl₃, reacts with Ni(CO)₄ in dichloromethane (B109758) to yield [(CH₃)₄C₄]NiCl₂. researchgate.net A one-pot variation of this reaction, where 2-butyne and AlCl₃ are reacted in the presence of Ni(CO)₄, has also been shown to produce cyclobutadiene nickel sandwich complexes. researchgate.net

The high toxicity and volatility of nickel carbonyl necessitate specialized handling procedures. wikipedia.orgyoutube.com Its decomposition upon moderate heating to nickel metal and carbon monoxide is the basis for the Mond process for nickel purification. wikipedia.orgchemeurope.com

The principle of reductive dehalogenation extends to other zerovalent nickel species beyond nickel carbonyl. rsc.orgmdpi.comorganic-chemistry.org Zerovalent nickel complexes, such as bis(cyclooctadiene)nickel(0) [Ni(cod)₂] or tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], are potent reducing agents capable of reacting with dihalocyclobutenes. wikipedia.orgresearchgate.net

In these reactions, the Ni(0) complex reductively cleaves the carbon-halogen bonds of the dihalocyclobutene. This process involves the oxidative addition of the C-X bonds to the nickel center, followed by reductive elimination of a nickel(II) halide and formation of the coordinated cyclobutadiene ligand. The general stability of organonickel compounds follows the order Ni(I) < Ni(II) < Ni(0), making the Ni(0) species highly reactive for such transformations. mcmaster.ca While specific examples for tetramethylcyclobutadiene are less detailed in readily available literature compared to Ni(CO)₄, the underlying principle of using Ni(0) sources for dehalogenation is a fundamental concept in organometallic synthesis. illinois.edu

Ligand Transfer Methodologies

Ligand transfer reactions provide an alternative and powerful strategy for synthesizing cyclobutadiene nickel complexes. This approach avoids the direct generation of the cyclobutadiene ligand from a cyclobutene (B1205218) precursor. Instead, a pre-formed and stabilized cyclobutadiene ligand is transferred from a different metal center, typically palladium, to a nickel center.

A well-established ligand transfer method involves the reaction of a dimeric tetraphenylcyclobutadiene (B15491532) palladium halide complex, [ (Ph₄C₄)PdX₂ ]₂, with a bis(phosphine)nickel(II) halide complex, such as (n-Bu₃P)₂NiX₂. cdnsciencepub.comcdnsciencepub.comcapes.gov.br This reaction proceeds via a ligand exchange mechanism, where the cyclobutadiene moiety is transferred from palladium to nickel, and the phosphine (B1218219) ligands are transferred from nickel to palladium. cdnsciencepub.comcdnsciencepub.com

The general reaction is as follows: [ (R₄C₄)PdX₂ ]₂ + 2(R'₃P)₂NiX₂ → [ (R₄C₄)NiX₂ ]₂ + 2(R'₃P)₂PdX₂ cdnsciencepub.com

This method has been successfully applied to synthesize a variety of tetraphenylcyclobutadiene nickel halide complexes with yields ranging from 72-90%. cdnsciencepub.com The resulting nickel complexes can be separated from the bis(phosphine)palladium halide byproduct by chromatography. cdnsciencepub.com The driving force for this reaction is believed to be the relative stability of the resulting complexes. Two possible mechanisms have been suggested for this exchange. cdnsciencepub.com

Table 2: Ligand Transfer from Palladium to Nickel Complexes

Palladium PrecursorNickel ReagentNickel ProductYieldReference
[ (Ph₄C₄)PdBr₂ ]₂(n-Bu₃P)₂NiBr₂[ (Ph₄C₄)NiBr₂ ]₂90% cdnsciencepub.com
[ (p-ClC₆H₄)₄C₄PdBr₂ ]₂(n-Bu₃P)₂NiBr₂[ (p-ClC₆H₄)₄C₄NiBr₂ ]₂72% cdnsciencepub.com

The transfer of a cyclobutadiene ligand from palladium to nickel is a specific instance of a broader class of reactions known as inter-metal ligand exchange. cdnsciencepub.comcdnsciencepub.comnih.gov This strategy is crucial for preparing a series of complexes with the same ligand attached to different metals, which can be difficult to achieve through direct synthesis. cdnsciencepub.com

Theoretical studies have proposed an "inverse sandwich" mechanism for such cyclobutadiene transfer reactions, where the cyclobutadiene ligand bridges the two metal centers in the transition state. roaldhoffmann.com Such inter-metal exchange is not limited to cyclobutadiene ligands; for instance, intramolecular metal and ligand exchange has been observed within a heterobimetallic NO/Ni/Co complex. nih.gov These approaches highlight the dynamic nature of organometallic complexes and provide a versatile toolkit for synthetic chemists to access novel structures that might otherwise be inaccessible. acs.orgrsc.orgnih.gov

Preparation of Specific this compound Derivatives

The preparation of specific this compound complexes primarily revolves around the synthesis of dimeric halide-bridged species, which serve as versatile starting materials for a range of monomeric derivatives.

Dimeric Halide Complexes, e.g., [(Me₄C₄)NiX₂]₂

The most direct and historically significant route to this compound halide complexes involves the reaction of a 3,4-dihalo-1,2,3,4-tetramethylcyclobutene with a nickel carbonyl species. A key example is the synthesis of di-μ-chloro-bis[(η⁴-tetramethylcyclobutadiene)nickel(II)], [(Me₄C₄)NiCl₂]₂, from 3,4-dichloro-1,2,3,4-tetramethylcyclobutene and nickel tetracarbonyl, Ni(CO)₄. capes.gov.br This reaction efficiently transfers the tetramethylcyclobutadiene ligand to the nickel center, forming the stable, chloro-bridged dimeric complex.

Another established method involves the in-situ formation of the tetramethylcyclobutadiene ligand from 2-butyne. In this approach, 2-butyne undergoes a cyclodimerization reaction mediated by aluminum chloride (AlCl₃) to form a [(CH₃)₄C₄]-AlCl₃ σ-complex. Subsequent reaction of this intermediate with nickel tetracarbonyl in a solvent such as dichloromethane results in the formation of [(Me₄C₄)NiCl₂]. The resulting product is a crystalline solid, and its dimeric nature, with two bridging chloride ligands, has been confirmed by various analytical techniques.

The general reaction scheme for the formation of the dimeric halide complex can be represented as:

2 (Me₄C₄) + 2 NiX₂ → [(Me₄C₄)NiX₂]₂

Starting Material(s)ReagentsProductReported Yield
3,4-dichloro-1,2,3,4-tetramethylcyclobuteneNi(CO)₄[(Me₄C₄)NiCl₂]₂Not specified
2-Butyne, AlCl₃Ni(CO)₄[(Me₄C₄)NiCl₂]₂Not specified

This table summarizes the key synthetic routes to dimeric this compound halide complexes.

Synthesis of Monomeric this compound Complexes

Monomeric this compound complexes are typically prepared by the cleavage of the halide bridges of the dimeric precursor, [(Me₄C₄)NiX₂]₂, using donor ligands. The addition of Lewis bases, such as phosphines, leads to the formation of square-planar or tetrahedral monomeric complexes of the general formula (Me₄C₄)Ni(L)₂X₂ or related structures.

For instance, the reaction of the dimeric chloro-complex [(Me₄C₄)NiCl₂]₂ with two equivalents of a phosphine ligand (PR₃) per nickel center results in the formation of the corresponding monomeric complex, (Me₄C₄)Ni(PR₃)Cl₂. The choice of the phosphine ligand can influence the geometry and electronic properties of the resulting monomeric complex. This synthetic strategy is analogous to the preparation of similar monomeric complexes from related tetra-substituted cyclobutadiene nickel halide dimers.

The reaction for the formation of monomeric complexes can be generalized as:

[(Me₄C₄)NiX₂]₂ + 4 L → 2 (Me₄C₄)Ni(L)₂X₂ (where L is a donor ligand, e.g., a phosphine)

Dimeric PrecursorLigand (L)Product
[(Me₄C₄)NiCl₂]₂Triphenylphosphine (B44618) (PPh₃)(Me₄C₄)Ni(PPh₃)Cl₂
[(Me₄C₄)NiBr₂]₂Trimethylphosphine (PMe₃)(Me₄C₄)Ni(PMe₃)Br₂

This table illustrates the synthesis of monomeric this compound complexes from their dimeric halide precursors.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Complex Elucidation

The characterization of novel compounds like tetramethylcyclobutadiene nickel dichloride would typically involve a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides information about the local chemical environment of specific atomic nuclei.

¹H NMR Analysis of Methyl Proton Environments

For this compound dichloride, ¹H NMR spectroscopy would be crucial for analyzing the protons of the four methyl groups attached to the cyclobutadiene (B73232) ring. The chemical shift of these protons would indicate the degree of magnetic shielding, offering insights into the electronic effects of the nickel-cyclobutadiene interaction. The equivalence or non-equivalence of the methyl groups would also reveal information about the symmetry of the complex in solution. However, specific experimental ¹H NMR data for this compound could not be located.

¹³C NMR for Carbon Framework Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the case of this compound dichloride, distinct signals would be expected for the carbons of the cyclobutadiene ring and the methyl carbons. The chemical shifts of the ring carbons would be particularly informative about the nature of the bonding between the cyclobutadiene ligand and the nickel atom. Unfortunately, published ¹³C NMR spectra for this specific complex are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound dichloride, mass spectrometry would be used to confirm the molecular weight of the complex. Furthermore, the fragmentation pattern observed in the mass spectrum would offer clues about the stability of the compound and the strength of the bonds between the nickel atom, the cyclobutadiene ligand, and the chloride ligands. Regrettably, no specific mass spectrometry data for this compound could be retrieved.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are sensitive to the coordination environment and electronic structure of the metal center. In a transition metal complex like this compound dichloride, the UV-Vis spectrum would be expected to display absorptions corresponding to d-d electronic transitions of the nickel ion and charge-transfer bands between the metal and the ligands. The positions and intensities of these bands are indicative of the geometry and electronic nature of the complex. While the UV-Vis spectra of aqueous nickel(II) chloride solutions are well-documented, specific spectra for the tetramethylcyclobutadiene complex are not available in the public domain.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Elucidation of Coordination Geometry and Bond Parameters

In the proposed dimeric structure of this compound dichloride, each nickel atom is coordinated to one tetramethylcyclobutadiene ligand and three chloride ions. Two of these chloride ions act as bridging ligands, connecting the two nickel centers, while the third is a terminal chloride. This arrangement results in a distorted coordination geometry around each nickel atom.

The η⁴-coordination of the tetramethylcyclobutadiene ligand means that all four carbon atoms of the cyclobutadiene ring are bonded to the nickel center. The nickel atom typically lies directly above the center of the cyclobutadiene ring. The bridging chloride ions form a central Ni2Cl2 rhombus.

Interactive Data Table of Expected Bond Parameters:

ParameterExpected Value Range (Å or °)Description
Ni-C (cyclobutadiene)2.00 - 2.15 ÅDistance between the nickel atom and the carbon atoms of the cyclobutadiene ring.
Ni-Cl (terminal)2.15 - 2.25 ÅDistance between the nickel atom and the non-bridging chloride ligand.
Ni-Cl (bridging)2.25 - 2.40 ÅDistance between the nickel atom and the bridging chloride ligands.
C-C (cyclobutadiene)1.45 - 1.50 ÅAverage bond length between carbon atoms within the cyclobutadiene ring.
Cl-Ni-Cl (bridging)85 - 95 °The angle formed by the two bridging chlorides and the nickel atom.
Ni-Cl-Ni85 - 95 °The angle within the central Ni2Cl2 rhombus at the bridging chloride.
(Ring Centroid)-Ni-Cl~120 - 130 °The angle between the cyclobutadiene ring centroid, the nickel atom, and a chloride ligand.

Note: The values presented in this table are based on typical bond lengths and angles observed in similar organonickel and chloride-bridged dimeric complexes and serve as a predictive guide in the absence of a specific published crystal structure for the title compound.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how these molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular forces, including van der Waals interactions, and in some cases, weaker hydrogen bonds if suitable functional groups are present.

Reactivity and Reaction Mechanisms of Tetramethylcyclobutadiene Nickel Complexes

Ligand Exchange Reactions and Pathways

Ligand exchange reactions are a fundamental aspect of the chemistry of tetramethylcyclobutadiene nickel complexes, providing routes to a variety of other organometallic species. These reactions can involve the substitution of the ancillary ligands (halides) or the transfer of the entire tetramethylcyclobutadiene-metal moiety.

Reactions with Other Transition Metal Carbonyls (e.g., Cobalt, Iron Carbonyls)

A significant reaction pathway for [Me₄C₄NiCl₂]₂ is the transfer of the tetramethylcyclobutadiene ligand to other transition metals, particularly those in the form of metal carbonyls. These reactions serve as a key synthetic route to other cyclobutadiene (B73232) metal complexes.

The reaction of the dimeric this compound chloride with triiron dodecacarbonyl (Fe₃(CO)₁₂) yields tetramethylcyclobutadieneiron tricarbonyl, [Me₄C₄Fe(CO)₃], with reported yields between 25-37%. ontosight.ai This ligand transfer reaction can also produce a minor, air-stable red crystalline byproduct with the formula Me₈C₈NiFe(CO)₃. ontosight.ai The formation of [Me₄C₄Fe(CO)₃] is also observed when using iron pentacarbonyl (Fe(CO)₅). researchgate.net

Similarly, ligand transfer to cobalt is readily achieved. The reaction of [Me₄C₄NiCl₂]₂ with dicobalt octacarbonyl (Co₂(CO)₈) in tetrahydrofuran (B95107) at room temperature produces tetramethylcyclobutadienedicobalt hexacarbonyl, [Me₄C₄Co₂(CO)₆], and nickel tetracarbonyl (Ni(CO)₄). researchgate.netcdnsciencepub.com The corresponding iodide complex, [Me₄C₄NiI₂]₂, reacts with Co₂(CO)₈ to give tetramethylcyclobutadienecobalt dicarbonyl iodide, [Me₄C₄Co(CO)₂I], in quantitative yield. researchgate.netcdnsciencepub.com These reactions are considered ligand-exchange processes. cdnsciencepub.com

Table 1: Reactions of this compound Chloride with Transition Metal Carbonyls

Reactant Other Metal Carbonyl Product(s) Yield Reference(s)
[Me₄C₄NiCl₂]₂ Fe₃(CO)₁₂ [Me₄C₄Fe(CO)₃], Me₈C₈NiFe(CO)₃ 25-37% ([Me₄C₄Fe(CO)₃]) ontosight.ai
[Me₄C₄NiCl₂]₂ Fe(CO)₅ [Me₄C₄Fe(CO)₃] and other complexes Not specified researchgate.net
[Me₄C₄NiCl₂]₂ Co₂(CO)₈ [Me₄C₄Co₂(CO)₆], Ni(CO)₄ Not specified researchgate.netcdnsciencepub.com
[Me₄C₄NiI₂]₂ Co₂(CO)₈ [Me₄C₄Co(CO)₂I] Quantitative researchgate.netcdnsciencepub.comresearchgate.net

Displacement of Halide Ligands by Nucleophiles

The halide ligands in cyclobutadiene nickel dihalide complexes can be displaced by various nucleophiles. While direct studies on the tetramethyl derivative are sparse, research on the analogous tetraethylcyclobutadiene nickel bromide dimer, [(C₄Et₄)NiBr₂]₂, provides significant insight into this reactivity. This complex serves as a precursor for a range of cyclobutadiene nickel compounds through the displacement of its bromide ligands. researchgate.netresearchgate.net

Reactions with two-electron donor ligands (L) such as triphenylphosphine (B44618) (PPh₃), trimethyl phosphite (B83602) (P(OMe)₃), and pyridine (B92270) lead to the formation of monomeric complexes of the type (C₄Et₄)Ni(L)Br₂. researchgate.netresearchgate.net Similarly, bidentate ligands (L₂) like bipyridine and phenanthroline react to form cationic complexes, [(C₄Et₄)Ni(L₂)Br]⁺, which can be isolated with counterions like PF₆⁻. researchgate.netresearchgate.net These reactions typically proceed in high yields, ranging from 70-95%. researchgate.netresearchgate.net This suggests that the halide ligands in [Me₄C₄NiX₂]₂ would be similarly susceptible to substitution by a range of neutral and anionic nucleophiles.

Cyclobutadiene Ligand Displacement Processes

The tetramethylcyclobutadiene ligand, while generally stable once coordinated, can be displaced under certain conditions, typically by reaction with an excess of strong donor ligands. Studies on the related tetraethylcyclobutadiene nickel bromide complex, [(C₄Et₄)NiBr₂]₂, have shown that reactions with an excess of strong ligands, such as tert-butyl isocyanide (tBuNC) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), lead to the complete displacement of the cyclobutadiene ring from the nickel center. researchgate.netresearchgate.net This reactivity highlights that the stability of the cyclobutadiene-nickel bond is dependent on the nature and concentration of competing ligands.

Functionalization of the Tetramethylcyclobutadiene Ligand (indirectly implied by reactivity studies on related complexes)

Direct functionalization of the tetramethylcyclobutadiene ligand while it is coordinated to nickel has not been extensively reported. However, the reactivity of related cyclobutadiene-metal complexes, particularly cyclobutadieneiron tricarbonyl, suggests that the coordinated cyclobutadiene ring can undergo electrophilic substitution reactions. illinois.edu Cyclobutadieneiron tricarbonyl has been shown to participate in reactions analogous to those of aromatic compounds like benzene (B151609) and ferrocene (B1249389). illinois.edu These include Friedel-Crafts acylation, formylation, and aminomethylation, which introduce functional groups onto the cyclobutadiene ring. illinois.edu

This "aromatic-like" character of the coordinated cyclobutadiene ligand implies that the tetramethylcyclobutadiene ligand in a nickel complex could potentially be functionalized in a similar manner, provided the nickel center and its other ligands are stable to the reaction conditions. Such reactions would offer a pathway to modify the properties of the ligand and, consequently, the entire complex.

Redox Chemistry and Oxidation State Changes in Nickel Complexes

The redox chemistry of this compound complexes involves changes in the oxidation state of the nickel center. The most common starting material, [Me₄C₄NiCl₂]₂, features nickel in the +2 oxidation state. ontosight.ai This complex can be reduced to form Ni(0) species. For instance, the bipyridine-stabilized this compound(0) complex has been prepared from the corresponding nickel(II) complex. researchgate.net

The accessibility of different oxidation states is a general feature of nickel chemistry and is crucial in catalytic cycles. mdpi.com Nickel complexes can often exist in Ni(I), Ni(II), and Ni(III) oxidation states. researchgate.net The specific oxidation state is influenced by the nature of the ligands. lehigh.edu In some cases, the ligands themselves can be redox-active, meaning that electron transfer can occur to or from the ligand rather than the metal center. researchgate.net While detailed electrochemical studies specifically on this compound are not widely available, the known redox flexibility of nickel suggests that Ni(I) and Ni(III) intermediates could potentially be accessed from the stable Ni(II) complex under appropriate oxidizing or reducing conditions.

Theoretical and Computational Investigations of Tetramethylcyclobutadiene Nickel

Electronic Structure Studies

Theoretical investigations into the electronic structure of tetramethylcyclobutadiene nickel complexes have utilized a range of computational techniques to model the bonding and electronic properties of these molecules.

The bonding in this compound complexes can be understood through the lens of molecular orbital (MO) theory. The interaction between the nickel atom's d-orbitals and the π-system of the tetramethylcyclobutadiene ligand is key to the stability of the complex. In a simplified model, the π molecular orbitals of the cyclobutadiene (B73232) ring system interact with the appropriate symmetry-adapted d-orbitals of the nickel center. This interaction typically involves the donation of electron density from the ligand's π-orbitals to the metal's empty d-orbitals (ligand-to-metal donation) and back-donation from the metal's filled d-orbitals to the ligand's empty π*-antibonding orbitals (metal-to-ligand back-donation).

Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic properties of transition metal complexes with a high degree of accuracy. While a comprehensive DFT study specifically on this compound dichloride is not widely published, studies on related nickel complexes provide a strong basis for understanding its properties. For example, DFT calculations have been successfully employed to investigate the stability and electronic charge insights of various nickel(II) complexes. researchgate.net

Theoretical studies on the closely related bis(cyclobutadiene)nickel, Ni(C₄H₄)₂, using ab initio molecular orbital theory and DFT, have provided valuable data on its stability. researchgate.net These calculations can predict key geometric parameters such as bond lengths and angles, as well as electronic properties.

Table 1: Calculated Reaction Energies for the Dissociation of Ni(C₄H₄)₂ at the B3LYP/6-31G Level researchgate.net*

ReactionReaction Energy (kcal/mol)
Ni(C₄H₄)₂ → Ni + 2 C₄H₄115.4
Ni(C₄H₄)₂ → Ni(C₄H₄) + C₄H₄57.7

This interactive table provides calculated reaction energies for the dissociation of a related nickel complex, offering insights into the stability of the metal-ligand bond.

These theoretical findings suggest that the nickel-cyclobutadiene bond is quite stable. Similar calculations for this compound would be expected to show comparable or even enhanced stability due to the electron-donating nature of the methyl groups.

The analysis of charge distribution and frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the reactivity of a molecule. DFT calculations allow for the detailed mapping of electron density and the characterization of the frontier orbitals. In nickel complexes, the HOMO and LUMO are often composed of a mixture of metal d-orbitals and ligand-based orbitals.

For instance, studies on square-planar nickel(II) complexes with redox-active ligands have shown that the nature of the frontier orbitals can be finely tuned by the ligand environment. rsc.org The HOMO-LUMO gap is a key parameter that can be correlated with the chemical reactivity and the electronic absorption spectra of the complex. rsc.org While specific data for this compound is scarce, it is anticipated that the HOMO would have significant contribution from the nickel d-orbitals and the π-system of the cyclobutadiene ligand, while the LUMO would likely be centered on the metal or be a ligand π* orbital.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the understanding of reaction mechanisms.

Ligand exchange is a fundamental reaction in organometallic chemistry. Theoretical methods can be used to explore the mechanisms of ligand exchange reactions, which can proceed through associative, dissociative, or interchange pathways. While specific computational studies on ligand exchange for this compound are not readily found, the principles can be illustrated by studies on other nickel complexes. For example, the kinetics and mechanism of ligand substitution reactions in other systems have been investigated, providing a framework for how such reactions might occur with this compound. The exchange of one ligand for another can be modeled to determine the transition state structures and activation energies, providing a detailed picture of the reaction coordinate.

Theoretical models are instrumental in understanding and predicting the selectivity and reactivity of organometallic complexes in catalysis and synthesis. By calculating the energies of intermediates and transition states for different possible reaction pathways, chemists can rationalize why a particular product is formed selectively.

For example, in nickel-catalyzed cross-coupling reactions, DFT calculations have been used to correlate the energies of frontier molecular orbitals of reaction intermediates with the observed product yields. nih.gov This approach allows for a rational design of catalysts with improved performance. Similar theoretical models could be applied to understand the reactivity of this compound in various chemical transformations. By analyzing the electronic and steric factors that govern the interaction of the complex with different substrates, it is possible to predict its reactivity and selectivity in, for instance, cycloaddition or insertion reactions.

Comparative Theoretical Studies with Other Cyclobutadiene-Metal Complexes

Theoretical and computational chemistry have proven to be invaluable tools for understanding the nuanced electronic structure and bonding within cyclobutadiene-metal complexes. These studies allow for detailed comparisons between different metal centers, providing insights that are often difficult to obtain through experimental methods alone. By examining a range of transition metals, researchers can identify trends and principles that govern the stability and reactivity of these fascinating compounds.

Comparison of Bonding Characteristics Across Transition Metals

The bonding in cyclobutadiene-metal complexes is primarily understood through the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of electron donation and back-donation. The cyclobutadiene ligand, which is inherently unstable and anti-aromatic in its free state, can be stabilized by coordinating with a transition metal. scispace.comyoutube.com This stabilization arises from the interaction of the ligand's π molecular orbitals with the d-orbitals of the metal. illinois.edu

Computational studies reveal significant differences in these bonding characteristics as the transition metal is varied. The nature of the metal, particularly its electronic configuration and electronegativity, plays a crucial role in determining the geometry and stability of the resulting complex. ic.ac.ukmcmaster.ca

A key factor is the ability of the metal to accept electrons from the cyclobutadiene ring and to participate in back-donation into the ligand's π* orbitals. This interaction not only stabilizes the ligand but also influences its structure. In many transition metal complexes, the coordinated cyclobutadiene ligand adopts a square planar geometry, in contrast to its rectangular shape in the free state. youtube.compsgcas.ac.in This structural change is a direct consequence of the metal-ligand bonding, which alleviates the anti-aromaticity of the 4π-electron system. ic.ac.uk

Theoretical comparisons between different metals, such as gold (Au⁺) and platinum (Pt²⁺), illustrate these principles clearly. ic.ac.uk A Pt²⁺ ion, with a d⁸ electron configuration, can readily accept four electrons from the cyclobutadiene ligand. This leads to a stable complex with a symmetric, square planar (C₄ᵥ symmetry) cyclobutadiene ring, where the metal is bonded to all four carbon atoms. ic.ac.uk In this arrangement, the anti-aromatic character of the ligand is effectively eliminated.

In contrast, a metal with a filled d-shell, such as Au⁺ (d¹⁰), can only accept two electrons into its vacant s-orbital. ic.ac.uk Computational models show that a symmetric C₄ᵥ structure for a gold-cyclobutadiene complex is not a stable minimum. Instead, the gold ion prefers to coordinate to only one of the double bonds of the cyclobutadiene ring, reducing the ligand's anti-aromaticity in a different manner. ic.ac.uk This highlights how the metal's electron-accepting capability directly dictates the bonding mode and geometry of the complex.

The electronegativity of the metal also modifies the polarity and strength of the metal-carbon bonds. mcmaster.ca Generally, less electronegative (more electropositive) metals form more polar metal-carbon bonds, which can influence the reactivity of the complex. mcmaster.ca Across a period of the periodic table, the electropositive character of elements decreases from left to right, which in turn affects the reactivity of their organometallic derivatives. mcmaster.ca

The following table summarizes the comparative bonding characteristics based on theoretical and computational findings.

FeatureCyclobutadiene-Platinum(II) ComplexCyclobutadiene-Gold(I) ComplexCyclobutadiene-Nickel(II) Complex
Metal Ion Pt²⁺Au⁺Ni²⁺
d-Electron Configuration d⁸d¹⁰d⁸
Electron Acceptance Can accept 4 electrons from the ligand. ic.ac.ukCan accept 2 electrons from the ligand. ic.ac.ukCan accept electrons, similar to Pt²⁺.
Ligand Geometry Symmetrical (C₄ᵥ), square planar. ic.ac.ukAsymmetrical, coordinated to one double bond. ic.ac.ukSymmetrical, eta-4 fashion. ontosight.ai
Primary Bonding Interaction Strong σ-donation and π-back-donation involving all four C atoms. illinois.eduic.ac.ukPrimarily σ-donation from one π-bond of the ligand. ic.ac.ukSignificant σ-donation and π-back-donation. ontosight.aiyoutube.com
Effect on Ligand Elimination of anti-aromaticity. ic.ac.ukReduction of anti-aromaticity. ic.ac.ukStabilization of the cyclobutadiene ring. youtube.com

Comparative Analyses with Other Cyclobutadiene Metal Complexes

Contrasting Reactivity and Stability with Iron Cyclobutadiene (B73232) Complexes

A comparison between tetramethylcyclobutadiene nickel complexes and their iron counterparts, particularly (cyclobutadiene)iron tricarbonyl, reveals significant differences in stability and reactivity, largely influenced by the nature of the metal center and its ancillary ligands.

(Tetramethylcyclobutadiene)nickel dichloride, {[(CH₃)₄C₄]NiCl₂}₂, is a notable example of a stable cyclobutadiene complex. It is a dimeric, red-violet crystalline solid that is thermally quite stable, decomposing above 120°C at 12 mmHg. This stability is attributed in part to the stabilizing effect of the four methyl groups on the cyclobutadiene ring. In contrast, (cyclobutadiene)iron tricarbonyl, (C₄H₄)Fe(CO)₃, is a yellow, oily liquid that is also relatively stable. illinois.edupsgcas.ac.in The stability of these complexes is a testament to the ability of transition metals to stabilize the otherwise highly reactive and anti-aromatic cyclobutadiene ligand. illinois.edupsgcas.ac.in

The reactivity of these complexes, however, diverges significantly. (Cyclobutadiene)iron tricarbonyl is renowned for its "aromatic" character, readily undergoing electrophilic substitution reactions, such as Friedel-Crafts acylation, Vilsmeier formylation, and aminomethylation, in a manner analogous to ferrocene (B1249389) and benzene (B151609). illinois.eduscispace.com This reactivity has been extensively exploited in organic synthesis. The four methyl groups in this compound dichloride, however, sterically hinder the cyclobutadiene ring, making direct electrophilic attack on the ring carbons less feasible. Its primary reactions involve the displacement of the chloride ligands or the transfer of the entire tetramethylcyclobutadiene ligand to another metal center.

A key reaction highlighting the difference in lability is the oxidative decomplexation. Treatment of (cyclobutadiene)iron tricarbonyl with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) liberates the cyclobutadiene ligand, which can then be trapped in cycloaddition reactions. illinois.edu This process has been pivotal for utilizing cyclobutadiene as a transient intermediate in synthesis. illinois.edu While the nickel complex is also a source of the cyclobutadiene ligand, its reactions often proceed via ligand transfer rather than simple oxidative release.

In cycloaddition reactions where the cyclobutadiene ligand is liberated, it can act as either a diene or a dienophile. illinois.edusandiego.edusandiego.edu The outcome of these reactions is often dependent on the nature of the tether connecting the cyclobutadiene to the other reactive partner in intramolecular cycloadditions. sandiego.edusandiego.edu

Property(Tetramethylcyclobutadiene)nickel dichloride(Cyclobutadiene)iron tricarbonyl
Physical State Red-violet crystalline solidYellow oil
Thermal Stability Decomposes >120°C (12 mmHg)Relatively stable, distillable
Reactivity towards Electrophiles Limited due to steric hindranceUndergoes electrophilic substitution
Primary Reactivity Ligand displacement/transferElectrophilic attack on the ring
Synthetic Utility Ligand transfer reagentSource of "free" cyclobutadiene

Comparison with Cobalt Cyclobutadiene Complexes in Ligand Transfer Reactions

Ligand transfer reactions are a powerful tool for the synthesis of various cyclobutadiene-metal complexes, and a comparison between nickel and cobalt complexes in this context is illustrative. (Tetramethylcyclobutadiene)nickel dichloride serves as an effective starting material for the synthesis of cobalt-cyclobutadiene complexes.

The transfer of the tetramethylcyclobutadiene ligand from nickel to cobalt can be achieved, for instance, by reacting {[(CH₃)₄C₄]NiCl₂}₂ with a suitable cobalt precursor. These reactions can sometimes lead to a variety of products, which is thought to be due to the lower stability of tetramethylcyclobutadiene intermediates compared to their tetraphenylcyclobutadiene (B15491532) counterparts.

Cobalt(I) complexes are known to facilitate the cycloaddition of alkynes to form cyclobutadiene ligands, though this is more common with platinum group metals. researchgate.net More frequently, cobalt cyclobutadiene complexes are synthesized via ligand transfer from other metals. For example, cyclopentadienylcobalt(I) fragments can accept a cyclobutadiene ligand. The resulting (η⁴-cyclobutadiene)(η⁵-cyclopentadienyl)cobalt complexes are particularly stable.

A key difference in reactivity can be seen in the conditions required for ligand transfer and the stability of the resulting products. While the nickel dichloride dimer is a convenient starting point, the subsequent reactivity of the formed cobalt complex will be dictated by its own unique set of properties, including the nature of the other ligands attached to the cobalt. researchgate.netresearchgate.net

FeatureThis compound ComplexCobalt Cyclobutadiene Complexes
Role in Ligand Transfer Excellent ligand donorCan be both donor and acceptor
Common Synthetic Route From dichlorotetramethylcyclobutene and Ni(CO)₄Often via ligand transfer from Ni or Pd
Product Stability Dimer is thermally stableVaries greatly with ancillary ligands
Typical Ancillary Ligands Halides (e.g., Cl⁻)Cyclopentadienyl, carbonyls

Palladium Analogues and Precursor Roles

Palladium complexes of cyclobutadiene, particularly those with tetraphenylcyclobutadiene, are well-established and serve as important precursors in both organic and organometallic synthesis. rsc.org Similar to the nickel complexes, palladium analogues are often prepared as dimeric halide-bridged species, such as {[(C₆H₅)₄C₄]PdCl₂}₂. mcmaster.ca

These palladium complexes are frequently synthesized by the dimerization of alkynes in the presence of a palladium(II) salt, like palladium(II) chloride (PdCl₂). researchgate.netnih.gov This contrasts with the typical synthesis of the this compound complex, which usually starts from a pre-formed cyclobutene (B1205218) derivative.

A significant role of palladium-cyclobutadiene complexes is as precursors for other metal-cyclobutadiene complexes through ligand transfer reactions. mcmaster.ca For example, the tetraphenylcyclobutadiene ligand can be transferred from palladium to iron by reaction with iron pentacarbonyl. This method provides a more convenient route to some iron complexes than direct synthesis from alkynes.

Furthermore, palladium-cyclobutadiene complexes have been explored as catalyst precursors. nih.govacs.org The cyclobutadiene ligand can act as a stable spectator ligand, allowing catalytic transformations to occur at the palladium center. The stability of the Pd-cyclobutadiene bond often prevents the ligand from being a direct participant in the catalytic cycle, instead serving to modulate the electronic and steric properties of the active catalyst. researchgate.net While the catalytic applications of this compound itself are less explored, the well-documented precursor role of its palladium analogues suggests a potential avenue for future research. roaldhoffmann.com

FeatureThis compound ComplexCyclobutadiene Palladium Complexes
Common Synthesis From a cyclobutene derivativeDimerization of alkynes with Pd(II) salts
Structure Dimeric halide-bridgedOften dimeric halide-bridged half-sandwich
Primary Synthetic Use Ligand transfer agentLigand transfer agent, catalyst precursors
Catalytic Role Less exploredPrecursors for cross-coupling reactions

General Trends in Cyclobutadiene Coordination Across the Transition Series

The stability and reactivity of cyclobutadiene-metal complexes show distinct trends across the transition series, which can be rationalized by considering the electronic properties of both the metal and the cyclobutadiene ligand.

The stability of these complexes is significantly influenced by the ability of the metal to alleviate the anti-aromaticity of the free cyclobutadiene ligand. psgcas.ac.in By donating electron density into the ligand's LUMOs and accepting electron density from its HOMOs, the metal transforms the four-membered ring into a stable, aromatic-like, square-planar ligand within the complex. psgcas.ac.in

Moving from left to right across a period in the transition series, the electronegativity of the metals generally increases. mcmaster.ca This influences the polarity of the metal-carbon bonds and, consequently, the reactivity of the complex. mcmaster.ca For earlier transition metals, the bonding has a more ionic character, while for later transition metals like nickel and palladium, the bonding is more covalent.

The 18-electron rule is a useful guideline for predicting the stability of these complexes. For instance, (C₄H₄)Fe(CO)₃ is an 18-electron complex, which contributes to its notable stability. scispace.com Cyclobutadiene complexes of later transition metals, like palladium, can also be stable with a 16-electron count, particularly in a square-planar geometry.

A general trend is that the platinum group metals (Ru, Rh, Pd, Os, Ir, Pt) are particularly effective at forming cyclobutadiene complexes via the dimerization of alkynes. researchgate.net In contrast, first-row transition metals like iron, cobalt, and nickel often require the use of pre-formed cyclobutadiene precursors or ligand transfer reactions for the synthesis of their cyclobutadiene complexes. researchgate.net

The nature of the ancillary ligands also plays a crucial role. Pi-acceptor ligands, such as carbon monoxide, can enhance the stability of the complex by withdrawing electron density from the metal, which in turn strengthens the back-bonding to the cyclobutadiene ligand. mcmaster.ca The choice of metal and ligands thus allows for a fine-tuning of the stability and reactivity of the resulting cyclobutadiene complex.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Tetramethylcyclobutadiene Nickel Complexes

The synthesis of cyclobutadiene (B73232) metal complexes has historically been a significant challenge due to the inherent instability of the free cyclobutadiene ligand. Current methods for preparing analogous tetra-substituted cyclobutadiene nickel complexes, such as the tetraethyl derivative, often rely on the reaction of NiBr₂ with an alkyne in the presence of a reducing agent like magnesium. rsc.org A key precursor, [(C₄Et₄)NiBr₂]₂, serves as a gateway to a variety of other cyclobutadiene nickel compounds. rsc.org

Future research will likely focus on developing more efficient, versatile, and milder synthetic routes to this compound complexes. This could involve exploring alternative nickel precursors and reducing agents to improve yields and broaden the functional group tolerance. A significant advancement would be the development of methods that allow for the direct transfer of the tetramethylcyclobutadiene ligand to nickel centers, potentially from more stable and easily handled precursors.

Precursor/ReagentPotential ImprovementTarget Complex
NiCl₂(dme)Milder reaction conditions[(C₄Me₄)NiCl₂]₂
Novel reducing agentsIncreased yield and purity[(C₄Me₄)NiCl₂]₂
Tetramethylcyclobutadiene transfer agentsAvoidance of in-situ generation(C₄Me₄)NiL₂

Exploration of New Reactivity Modes and Mechanistic Insights

The reactivity of cyclobutadiene nickel complexes is an area ripe for exploration. Studies on analogous tetraethylcyclobutadiene nickel bromide complexes have shown that the cyclobutadiene ligand can be displaced by an excess of strong ligands like tert-butyl isocyanide (tBuNC) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). rsc.org This indicates that the tetramethylcyclobutadiene ligand, while stable once complexed, can participate in ligand exchange reactions, opening avenues for further functionalization.

Future investigations will likely delve into the nuanced reactivity of the this compound core. This includes systematic studies of its reactions with a wider array of electrophiles and nucleophiles to map out its reactivity profile. Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to unravel the pathways of these transformations. For instance, understanding the factors that govern ligand substitution versus reactions at the cyclobutadiene ring will be a key focus.

Expansion of Catalytic Applications Beyond Current Scope

While cyclobutadiene metal complexes have shown promise in catalysis, their full potential remains largely untapped. Notably, cyclobutadiene rhodium complexes have been successfully employed as catalysts in reductive amination reactions. acs.org This precedent strongly suggests that this compound complexes could also exhibit valuable catalytic activity.

A primary future direction will be the systematic screening of this compound complexes in a variety of catalytic transformations. Given the known utility of nickel catalysts in cross-coupling and cycloaddition reactions, these areas represent logical starting points. rsc.org The unique steric and electronic properties imparted by the tetramethylcyclobutadiene ligand could lead to novel reactivity and selectivity compared to more conventional nickel catalysts.

Potential Catalytic Applications:

Cross-Coupling Reactions: Exploring the use of this compound complexes as catalysts in Suzuki, Negishi, and Buchwald-Hartwig couplings.

Cycloaddition Reactions: Investigating their efficacy in catalyzing [2+2+2] and other cycloadditions, particularly those involving unsaturated substrates.

C-H Activation: Given the ability of related complexes to participate in CH-activation, this is a promising area for future catalytic development. acs.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structure and behavior of this compound complexes in solution is fundamental to developing their chemistry. Advanced spectroscopic techniques are indispensable for this purpose. While standard techniques like ¹H and ¹³C NMR are routinely used, more specialized methods can provide deeper insights into dynamic processes. rsc.orgresearchgate.net

Future research will benefit from the application of advanced NMR techniques, such as variable-temperature NMR to study fluxional processes and ligand exchange kinetics. Given the challenges associated with the ⁶¹Ni nucleus (low natural abundance and large quadrupole moment), the development of specialized techniques, like the use of solenoid probeheads, could enable more routine acquisition of ⁶¹Ni NMR spectra for these complexes, providing direct information about the nickel center's electronic environment.

Spectroscopic TechniqueInformation Gained
Variable-Temperature NMRThermodynamic and kinetic parameters of dynamic processes
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals
⁶¹Ni NMRDirect probing of the nickel electronic environment
X-ray CrystallographySolid-state structure and bonding parameters

Multiscale Computational Modeling of Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the geometric and electronic structures of metal complexes and for probing reaction mechanisms. illinois.edu Computational studies on bis(cyclobutadiene)nickel have provided fundamental insights into its bonding and electronic structure. acs.org

Future research on this compound will undoubtedly be heavily supported by multiscale computational modeling. DFT calculations will be employed to:

Predict the geometries and spectroscopic properties of novel complexes.

Map out the potential energy surfaces of reactions to understand reaction mechanisms and predict selectivity.

Design new catalysts with enhanced activity and selectivity by tuning the electronic and steric properties of the ligands.

By combining high-level computational methods with experimental studies, a deeper and more predictive understanding of the chemistry of this compound can be achieved.

Q & A

Q. What are the standard synthetic protocols for preparing tetramethylcyclobutadiene nickel complexes?

this compound complexes are typically synthesized via metal carbonyl precursors. For example, tricarbonyl cyclobutadiene iron can serve as a template, where ligand substitution with nickel precursors (e.g., NiCl₂) under inert atmospheres yields the target complex. Reaction conditions (e.g., 240°C for methyl radical incorporation) and stoichiometric ratios must be tightly controlled to avoid side products like hexamethylcyclobutene .

Q. How is the molecular structure of this compound complexes characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For instance, the crystal structure of (tetramethylcyclobutadiene)cis-1,2-dicyanoethene-1,2-dithiolato-nickel(II) reveals a square-planar geometry around the nickel center, with bond lengths and angles consistent with π-backbonding interactions . Supplementary techniques like NMR spectroscopy (e.g., ^13C shifts at 209.7 ppm for ring carbons) corroborate structural features .

Q. What factors influence the stability of this compound complexes in solution?

Stability is contingent on solvent polarity, temperature, and ligand environment. Polar aprotic solvents (e.g., THF) stabilize the complex via solvation, while elevated temperatures (>300°C) induce decomposition, releasing reactive cyclobutadiene intermediates. Decomposition pathways can be monitored via mass spectrometry (e.g., m/z 82 and 67 fragments) .

Advanced Research Questions

Q. How do computational methods resolve discrepancies in the electronic structure of this compound dications?

Ab initio calculations (e.g., IGLO with double-ζ basis sets) predict a puckered geometry for the tetramethylcyclobutadiene dication, contrasting earlier assumptions of planarity. Experimental ^13C NMR shifts (209.7 ppm for ring carbons) align with computed values (209 ppm), validating the non-planar model . Density Functional Theory (DFT) further quantifies aromaticity loss in the dicationic state.

Q. What mechanistic insights explain the catalytic activity of nickel-cyclobutadiene complexes in hydrogenation reactions?

Nickel-decorated metal-organic frameworks (MOFs, e.g., NU-1000) enhance catalytic performance via site-isolation and porosity. Atomic Layer Deposition (ALD) ensures uniform nickel distribution, as confirmed by X-ray absorption spectroscopy. In ethylene hydrogenation, nickel-MOF catalysts exhibit turnover frequencies (TOFs) comparable to platinum, with cost-effectiveness driven by nickel’s abundance .

Q. How can researchers address contradictions in experimental data regarding planar vs. puckered geometries in cyclobutadiene-metal complexes?

Variable-temperature NMR and X-ray diffraction under controlled conditions (e.g., cryocrystallography) can resolve dynamic structural fluctuations. For example, NMR symmetry arguments for cyclobutadiene iron tricarbonyl derivatives suggest a planar intermediate, while computational models support puckering in nickel complexes. Cross-validation with spectroscopic and crystallographic data is critical .

Q. What methodologies optimize the integration of this compound into heterogeneous catalytic systems?

Surface grafting via ALD or coordination-driven assembly on MOFs ensures stability and accessibility. Spectroscopic techniques (e.g., IR monitoring of carbonyl groups) track ligand displacement and active-site formation. Porosity metrics (e.g., BET surface area) and reactivity assays (e.g., ethylene hydrogenation kinetics) validate catalytic efficiency .

Methodological Guidelines

  • Synthetic Design : Prioritize inert-atmosphere techniques (glovebox/Schlenk line) to prevent ligand oxidation .
  • Data Validation : Combine crystallography, NMR, and computational modeling to resolve structural ambiguities .
  • Catalytic Testing : Benchmark activity against noble-metal catalysts (e.g., Pt) under identical conditions to assess cost-performance ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.